Para-methyl 4-anilino-1-boc-piperidine CAS number and molecular weight
Para-methyl 4-anilino-1-boc-piperidine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of para-methyl 4-anilino-1-boc-piperidine, a key intermediate in the synthesis of potent opioid analgesics. This document outlines its chemical properties, synthesis, and analytical characterization, tailored for professionals in research and drug development.
Chemical Identity and Properties
Para-methyl 4-anilino-1-boc-piperidine, also known as tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate, is a derivative of 4-anilinopiperidine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the piperidine (B6355638) nitrogen makes it a stable precursor for further chemical modifications.
Table 1: Chemical and Physical Properties
| Property | Value |
| CAS Number | 501673-99-0 |
| Molecular Formula | C₁₇H₂₆N₂O₂ |
| Molecular Weight | 290.4 g/mol |
| IUPAC Name | tert-butyl 4-((4-methylphenyl)amino)piperidine-1-carboxylate |
| Synonyms | p-methyl 4-Anilino-1-Boc-piperidine, 4-(p-tolylamino)-1-Boc-piperidine, 4-(para-tolylamino)-1-Boc-piperidine |
Synthesis Protocol
The synthesis of para-methyl 4-anilino-1-boc-piperidine is typically achieved through a reductive amination reaction. This process involves the reaction of 1-Boc-4-piperidone with p-toluidine (B81030) in the presence of a reducing agent.
Experimental Protocol: Reductive Amination
A common and effective method for this synthesis is the use of sodium triacetoxyborohydride (B8407120) (STAB) as the reducing agent.[1]
Materials:
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1-Boc-4-piperidone
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p-Toluidine
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Sodium triacetoxyborohydride (STAB)
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Dichloromethane (DCM)
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Acetic acid
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a solution of 1-Boc-4-piperidone (1.0 equivalent) and p-toluidine (1.1 equivalents) in dichloromethane, add acetic acid (1.0 equivalent).
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Stir the mixture at room temperature for 1 hour.
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Cool the mixture in an ice bath and add sodium triacetoxyborohydride (1.5 equivalents) portion-wise.
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Allow the reaction to warm to room temperature and stir for 16-24 hours.
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Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.
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Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure para-methyl 4-anilino-1-boc-piperidine.
Role in Fentanyl Analog Synthesis
Para-methyl 4-anilino-1-boc-piperidine is a crucial precursor in the synthesis of para-methylfentanyl, a potent fentanyl analog. The synthesis involves two main steps: deprotection of the Boc group followed by N-acylation.
Workflow for para-methylfentanyl Synthesis
Caption: Synthetic pathway from the precursor to para-methylfentanyl.
Analytical Characterization
The structural confirmation of para-methyl 4-anilino-1-boc-piperidine is performed using standard analytical techniques.
Table 2: Analytical Data
| Technique | Data Interpretation |
| ¹H NMR | Expected signals include those for the tert-butyl protons (singlet, ~1.5 ppm), piperidine ring protons (multiplets, 1.5-4.0 ppm), aromatic protons of the tolyl group (doublets, ~7.0 ppm), and the methyl group of the tolyl substituent (singlet, ~2.3 ppm). |
| ¹³C NMR | Characteristic peaks are expected for the Boc-carbonyl (~155 ppm), the quaternary carbon of the Boc group (~80 ppm), aromatic carbons (~115-145 ppm), piperidine carbons (~30-50 ppm), and the tolyl methyl carbon (~20 ppm). |
| Mass Spectrometry | The mass spectrum would show the molecular ion peak (M+) and characteristic fragmentation patterns, including the loss of the Boc group. |
Note: Specific spectral data should be acquired for each synthesized batch to confirm identity and purity.
Conclusion
Para-methyl 4-anilino-1-boc-piperidine is a vital intermediate for the synthesis of novel opioid compounds. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers in the field of medicinal chemistry and drug development. Adherence to proper laboratory safety and handling procedures is paramount when working with this and related compounds.
